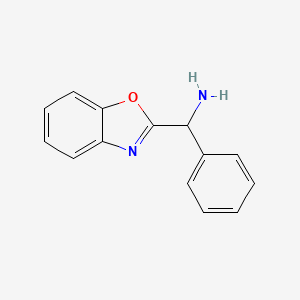

1,3-Benzoxazol-2-yl(phenyl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Benzoxazol-2-yl(phenyl)methanamine, also known as BPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the family of benzoxazole derivatives, which are widely used in the pharmaceutical industry due to their diverse biological activities.

科学的研究の応用

Medicine

1,3-Benzoxazol-2-yl(phenyl)methanamine: and its derivatives are found within the chemical structures of pharmaceutical drugs such as flunoxaprofen and tafamidis . These compounds are known for their antifungal , antioxidant , antiallergic , antitumoral , and antiparasitic activities . They have been utilized in the development of new therapeutic agents that offer potential treatments for various diseases.

Agriculture

In the agricultural sector, benzoxazole derivatives, including 1,3-Benzoxazol-2-yl(phenyl)methanamine , have shown promising antifungal properties . These properties are similar to the standard drug voriconazole against Aspergillus niger , a common pathogen affecting crops . This makes them valuable for protecting crops from fungal infections and ensuring food security.

Industry

Benzoxazole compounds are used as optical brighteners in laundry detergents . Their ability to absorb UV light and emit it as visible light enhances the whiteness of fabrics. This application is not only limited to laundry detergents but also extends to paper brightening and other materials that require improved brightness and whiteness.

Environmental Science

The antifungal and antibacterial properties of benzoxazole derivatives make them suitable for environmental applications, such as treating contaminated water and soil . By inhibiting the growth of harmful microorganisms, these compounds can help in maintaining ecological balance and reducing environmental pollution.

Materials Science

Benzoxazole derivatives are used in the synthesis of fluorescent materials . Due to their excellent photophysical properties, such as broad spectral windows and high fluorescence quantum efficiency, they serve as fluorescent probes and sensing materials. This application is crucial in the development of new materials for electronics, sensors, and imaging technologies.

Chemical Synthesis

In chemical synthesis, 1,3-Benzoxazol-2-yl(phenyl)methanamine serves as a starting material for the synthesis of larger, bioactive structures . Its stable aromatic structure, combined with reactive sites, allows for functionalization, making it a versatile building block in organic synthesis.

Analytical Chemistry

Benzoxazole derivatives are used in analytical chemistry for the design and synthesis of compounds with in vitro cytotoxic activity . They are employed in assays to determine the efficacy of new drugs against various cancer cell lines, contributing to the advancement of cancer research.

Biochemistry

In biochemistry, the fluorescent properties of benzoxazole derivatives are exploited for studying biological systems . They are used as markers and probes in biochemical assays to visualize and track biological processes at the molecular level.

作用機序

Target of Action

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .

Mode of Action

Benzoxazole derivatives are known to interact with various biological targets, leading to a range of effects such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Biochemical Pathways

Benzoxazole derivatives have been shown to interact with a variety of biochemical pathways, depending on their specific structure and the biological target they interact with .

Result of Action

One study noted that a compound with a similar structure showed almost equal % of inhibition to the growth of lung, breast, and colon cancer cells .

特性

IUPAC Name |

1,3-benzoxazol-2-yl(phenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c15-13(10-6-2-1-3-7-10)14-16-11-8-4-5-9-12(11)17-14/h1-9,13H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVNWEYDFMDJSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3O2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzoxazol-2-yl(phenyl)methanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-methoxyphenyl)-2-((3-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2916466.png)

![1'-(2-Fluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2916467.png)

![(2E)-2-({[(4-chlorophenyl)methyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2916472.png)

![N-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2916475.png)

![2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2916476.png)

![2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetonitrile](/img/structure/B2916478.png)

![2-Chloro-5-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2916481.png)

![1,4,6-trimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2916483.png)

![4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzenesulfonamide](/img/structure/B2916484.png)

![1-benzyl-7-ethyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2916485.png)

![1-[1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl]ethanone](/img/structure/B2916487.png)